Ethyl 2-(1,4-dimethylpiperidin-4-yl)acetate
Description
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl 2-(1,4-dimethylpiperidin-4-yl)acetate |
InChI |
InChI=1S/C11H21NO2/c1-4-14-10(13)9-11(2)5-7-12(3)8-6-11/h4-9H2,1-3H3 |
InChI Key |
NLFUONWAEYNHOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,4-dimethylpiperidin-4-yl)acetate typically involves the reaction of 1,4-dimethylpiperidine with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran or dimethylformamide for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,4-dimethylpiperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 2-(1,4-dimethylpiperidin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,4-dimethylpiperidin-4-yl)acetate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following compounds are structurally analogous to Ethyl 2-(1,4-dimethylpiperidin-4-yl)acetate, differing primarily in substituents on the piperidine ring or the ester chain:
Ethyl 2-(piperidin-4-yl)acetate ()
- Structure : Lacks methyl groups on the piperidine ring.
- Key Properties: Molecular weight: 185.25 g/mol (vs. ~199 g/mol for the dimethyl analog, estimated). LogP (calculated): ~1.2 (lower lipophilicity due to absence of methyl groups). Hydrogen bond donors/acceptors: 1/3 (vs.
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives ()
- Structure : Piperidine ring substituted with four methyl groups (2,2,6,6-tetramethyl) and variable ester chain lengths (C1–C9).
- Key Properties: Increased steric bulk and lipophilicity (e.g., LogP increases with longer ester chains).
- Implications : The tetramethyl substitution may improve oxidative stability but reduce bioavailability compared to the 1,4-dimethyl analog .
Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate ()
- Structure : Features a benzyl group at the 1-position and a hydroxyl group at the 4-position of the piperidine ring.
- Key Properties: Molecular weight: 277.36 g/mol. LogP (estimated): ~2.5 (higher due to benzyl group). Hydrogen bond donors/acceptors: 1/4 (hydroxyl group introduces polarity).
Physicochemical and Pharmacokinetic Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP (Estimated) | Key Substituents | Key Properties |
|---|---|---|---|---|---|
| This compound | C₁₁H₂₁NO₂ | ~199 | ~1.8 | 1,4-dimethylpiperidine | Moderate lipophilicity, metabolic stability |
| Ethyl 2-(piperidin-4-yl)acetate | C₉H₁₅NO₂ | 185.25 | ~1.2 | Unsubstituted piperidine | Higher solubility, lower stability |
| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | C₇H₁₃NO₂ | 159.18 | ~2.0 | 2,2,6,6-tetramethyl | High rigidity, oxidative stability |
| Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate | C₁₆H₂₃NO₃ | 277.36 | ~2.5 | Benzyl, hydroxyl | High lipophilicity, metabolic liability |
Biological Activity
Ethyl 2-(1,4-dimethylpiperidin-4-yl)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by the presence of an ethyl ester group attached to a piperidine ring. The molecular structure can be represented as follows:
This compound's structure is pivotal for its interaction with biological targets, influencing its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can act as colchicine binding site inhibitors, affecting cancer cell proliferation and apoptosis. For instance, one study demonstrated that certain piperidine derivatives exhibited significant antiproliferative activity against various cancer cell lines, suggesting a potential mechanism for this compound in cancer treatment .
Table 1: Antiproliferative Activity of Piperidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 17a | HeLa | 10 |
| This compound | MCF-7 | TBD |
Antiviral Activity
The antiviral activity of piperidine derivatives has also been explored. Studies focusing on selective AAK1 and GAK inhibitors have shown that modifications in the piperidine structure can enhance antiviral efficacy against viruses such as dengue and Zika . this compound may share similar mechanisms due to its structural characteristics.
Table 2: Antiviral Efficacy of Piperidine Derivatives
| Compound Name | Virus Type | EC50 (µM) |
|---|---|---|
| Compound A | Dengue | 5 |
| This compound | Zika | TBD |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Piperidine derivatives typically exhibit their effects through:
- Inhibition of Enzymatic Activity : Many piperidine compounds inhibit key enzymes involved in cellular signaling pathways.
- Modulation of Receptor Activity : These compounds can act on neurotransmitter receptors, influencing neurological functions and potentially providing therapeutic effects in neurodegenerative diseases.
Study on Anticancer Activity
In a recent study examining the effects of various piperidine derivatives on cancer cell lines, researchers found that compounds closely related to this compound showed promising results in reducing cell viability and inducing apoptosis in HeLa and MCF-7 cells . The study utilized flow cytometry to assess apoptosis rates and Western blotting to analyze protein expression related to cell cycle regulation.
Study on Antiviral Properties
Another significant research effort investigated the antiviral properties of several piperidine derivatives against dengue virus in vitro. The study demonstrated that certain modifications in the piperidine structure led to enhanced efficacy against viral replication . this compound was included in preliminary screenings for its potential antiviral activity.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(1,4-dimethylpiperidin-4-yl)acetate, and how can reaction yields be improved?
The synthesis typically involves nucleophilic substitution or esterification reactions. Key methodologies include:
- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing reaction kinetics under controlled temperature conditions .
- Solvent-free conditions : Minimizes side reactions and simplifies purification, particularly for heat-sensitive intermediates .
- Column chromatography : Employed for purification using ethyl acetate/petroleum ether gradients to isolate the target compound from byproducts .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm structural integrity, with chemical shifts for the piperidine ring (δ 2.5–3.5 ppm) and ester carbonyl (δ 170–175 ppm) serving as diagnostic markers .
- X-ray crystallography : Resolves crystal packing and stereochemistry; SHELX programs (e.g., SHELXL) are standard for refinement .
- GC-MS : Validates purity and identifies volatile byproducts, with fragmentation patterns matching molecular ion peaks (e.g., m/z 215 for the parent ion) .
Q. How can researchers ensure reproducibility in purification protocols for this compound?
- Recrystallization : Use ethyl acetate/petroleum ether (2:1 v/v) to obtain high-purity crystals .
- pH-controlled extraction : Adjust aqueous layers to neutral pH to prevent ester hydrolysis during workup .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during structural validation?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating H-H and H-C couplings, especially for piperidine ring conformers .
- Dynamic NMR experiments : Probe temperature-dependent conformational changes in the dimethylpiperidine moiety .
- Complementary X-ray analysis : Provides unambiguous confirmation of stereochemistry and bond angles .
Q. What strategies mitigate crystallographic refinement challenges for this compound?
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in poorly diffracting crystals .
- High-resolution data collection : Optimize synchrotron sources (λ < 1 Å) to enhance data-to-parameter ratios (>15:1), reducing overfitting risks .
Q. How does this compound interact with biological macromolecules, and what assays are suitable for studying these interactions?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (e.g., values) for protein targets like enzymes or receptors .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
- Molecular docking : Computational models predict binding poses, validated by mutagenesis studies on key residues (e.g., catalytic sites) .
Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
